molecular formula C10H11N5O2 B238060 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide CAS No. 139035-68-0

2-methoxy-N-(2-methyltetrazol-5-yl)benzamide

Cat. No. B238060
CAS RN: 139035-68-0
M. Wt: 233.23 g/mol
InChI Key: ZAFSETFRXGZYPR-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methyltetrazol-5-yl)benzamide, also known as MTB, is a synthetic compound that has gained attention for its potential use in scientific research. MTB is a tetrazole-based compound that has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

2-methoxy-N-(2-methyltetrazol-5-yl)benzamide inhibits FAAH by binding to the enzyme's active site. This prevents FAAH from breaking down endocannabinoids, leading to increased levels of these compounds in the body. Endocannabinoids are known to have a range of physiological effects, including reducing pain and inflammation.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, reducing anxiety and depression-like behaviors, and improving memory and learning. 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide in lab experiments is that it is a highly specific inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. However, one limitation of using 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide. One area of interest is exploring its potential as a treatment for pain and inflammation. Another direction is investigating its potential as a treatment for anxiety and depression. Additionally, there is interest in developing more potent and selective FAAH inhibitors based on the structure of 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide. Overall, 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has shown promise as a tool for studying the endocannabinoid system and as a potential therapeutic agent for a range of conditions.

Synthesis Methods

2-methoxy-N-(2-methyltetrazol-5-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by reaction with sodium azide and further reaction with 2-methyltetrazole-5-carboxylic acid. Alternatively, 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide can be synthesized using a one-pot reaction of 2-methoxybenzoic acid, sodium azide, 2-methyltetrazole-5-carboxylic acid, and triethylamine. Both methods have been shown to produce high yields of 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide.

Scientific Research Applications

2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has been used in a variety of scientific research applications, including as a tool to study the role of the endocannabinoid system in pain and inflammation. 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide can increase the levels of endocannabinoids in the body, leading to reduced pain and inflammation.

properties

CAS RN

139035-68-0

Product Name

2-methoxy-N-(2-methyltetrazol-5-yl)benzamide

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

2-methoxy-N-(2-methyltetrazol-5-yl)benzamide

InChI

InChI=1S/C10H11N5O2/c1-15-13-10(12-14-15)11-9(16)7-5-3-4-6-8(7)17-2/h3-6H,1-2H3,(H,11,13,16)

InChI Key

ZAFSETFRXGZYPR-UHFFFAOYSA-N

SMILES

CN1N=C(N=N1)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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